ethyl N-(3,3-diphenylpropanoyl)glycinate
Overview
Description
Ethyl N-(3,3-diphenylpropanoyl)glycinate is an organic compound with the molecular formula C19H21NO3 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and the carboxyl group is bonded to a 3,3-diphenylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3,3-diphenylpropanoyl)glycinate typically involves the esterification of glycine with ethanol in the presence of an acid catalyst, followed by the acylation of the resulting ethyl glycinate with 3,3-diphenylpropanoyl chloride. The reaction conditions often include:
Esterification: Glycine is reacted with ethanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid, under reflux conditions.
Acylation: The ethyl glycinate is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3,3-diphenylpropanoyl)glycinate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group in the 3,3-diphenylpropanoyl moiety can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines in the presence of a catalyst.
Major Products
Hydrolysis: Yields 3,3-diphenylpropanoic acid and ethanol.
Reduction: Produces 3,3-diphenylpropan-1-ol.
Substitution: Results in the formation of various substituted glycinate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(3,3-diphenylpropanoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural amino acids.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ethyl N-(3,3-diphenylpropanoyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that recognize glycine derivatives, potentially inhibiting or modulating their activity. The 3,3-diphenylpropanoyl group may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Ethyl N-(3,3-diphenylpropanoyl)glycinate can be compared with other similar compounds such as:
Ethyl N-(2,6-dimethylphenyl)glycinate: Similar in structure but with different substituents on the aromatic ring, leading to different chemical and biological properties.
Glycine ethyl ester: Lacks the 3,3-diphenylpropanoyl group, making it less hydrophobic and potentially less active in certain biological contexts.
N-(Boc-aminoethyl)glycinate: Contains a Boc-protected amino group, making it useful in peptide synthesis but with different reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the glycine backbone with the bulky and hydrophobic 3,3-diphenylpropanoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3,3-diphenylpropanoylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-23-19(22)14-20-18(21)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRIPCJNOEIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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